Obestatin(human) -

Obestatin(human)

Catalog Number: EVT-14238798
CAS Number:
Molecular Formula: C116H176N32O33
Molecular Weight: 2546.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Obestatin is synthesized in the gastrointestinal tract, particularly in the stomach. It is classified as a bioactive peptide and is categorized under regulatory peptides due to its involvement in metabolic processes. The classification of obestatin can be summarized as follows:

  • Type: Bioactive peptide
  • Source: Gastrointestinal tract (stomach)
  • Classification: Regulatory peptide, amidated peptide
Synthesis Analysis

Methods of Synthesis

Obestatin can be synthesized through several methods, including:

  1. Chemical Synthesis: Solid-phase peptide synthesis is commonly used to create obestatin, allowing for precise control over amino acid sequences.
  2. Recombinant DNA Technology: This method involves inserting the gene encoding obestatin into a suitable expression vector, allowing host cells to produce the peptide.
  3. Isolation from Biological Samples: Obestatin can be purified from human plasma or tissue samples using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Technical Details

The synthesis often involves protecting groups for amino acids during solid-phase synthesis to prevent unwanted reactions. The amidation at the C-terminal is crucial for biological activity and stability. Techniques such as HPLC are employed for purification, ensuring high purity levels necessary for biological assays.

Molecular Structure Analysis

Structure

The molecular structure of human obestatin has been characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): NMR studies reveal that obestatin adopts an α-helical conformation in solution.
  • Circular Dichroism Spectroscopy: This technique confirms the secondary structure, indicating a predominance of α-helical content.

Data

The primary structure of obestatin is as follows:

Sequence HAlaGlyAspPheThrMetAlaGlyGlyGlyProTyrLeuThrGlyLeuSerValGlyLysAlaArgNH2\text{Sequence }\quad H-Ala-Gly-Asp-Phe-Thr-Met-Ala-Gly-Gly-Gly-Pro-Tyr-Leu-Thr-Gly-Leu-Ser-Val-Gly-Lys-Ala-Arg-NH_2

The molecular weight of human obestatin is approximately 2546.9 Da.

Chemical Reactions Analysis

Obestatin undergoes various chemical reactions primarily related to its interactions with receptors:

  1. Binding Reactions: Obestatin binds to GPR39, initiating intracellular signaling pathways that influence metabolic processes.
  2. Enzymatic Hydrolysis: The peptide is subject to rapid degradation by enzymes such as neprilysin, which affects its bioavailability and efficacy.

Technical Details

The binding affinity of obestatin to GPR39 has been studied using radiolabeled obestatin in competition binding assays, providing insights into its pharmacological properties.

Mechanism of Action

Obestatin exerts its effects primarily through the activation of GPR39, which leads to downstream signaling cascades involving:

  • Phosphorylation of Extracellular Signal-Regulated Kinases (ERK): Activation of ERK1/2 pathways has been documented following obestatin treatment.
  • Influence on Gene Expression: Obestatin induces early-response gene expression, affecting metabolic regulation.

Data

Studies show that treatment with obestatin leads to significant increases in phosphorylated ERK levels within minutes of exposure, demonstrating its rapid action on cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder when synthesized or isolated.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: Obestatin is stable under acidic conditions but susceptible to enzymatic degradation in physiological environments.
  • pH Sensitivity: Optimal activity observed around physiological pH levels.

Relevant Data or Analyses

Quantitative analysis of obestatin levels in human plasma has shown variability based on factors such as time of day and individual metabolic states, with reported concentrations ranging from 8.4 to 22,057 pg/mL.

Applications

Obestatin has several scientific applications:

  1. Metabolic Research: Studying its role in appetite regulation and energy homeostasis.
  2. Cardiovascular Studies: Investigating its effects on cardiovascular health and disease mechanisms.
  3. Pharmacological Development: Potential development of therapeutic agents targeting GPR39 for obesity and metabolic disorders.
Molecular Biology and Genetic Encoding of Obestatin

Biosynthesis and Post-Translational Processing of Preproghrelin

Obestatin originates from the proteolytic cleavage of preproghrelin, a 117-amino acid polypeptide encoded by the GHRL gene (chromosome 3p25-26 in humans) [4] [7]. The biosynthesis involves tightly regulated steps:

  • Signal Peptide Removal: Preproghrelin’s N-terminal signal peptide (23 residues) is cleaved cotranslationally in the endoplasmic reticulum, yielding proghrelin [2] [7].
  • Proteolytic Cleavage: Prohormone convertases (PC1/3 and PC2) cleave proghrelin at conserved sites. Ghrelin (28 aa) is liberated from the N-terminus, while obestatin (23 aa; FNAPFDVGIKLSGVQYQQHSQAL-NH₂) is released from the C-terminal region [1] [5] [6].
  • Critical Modifications:
  • Obestatin undergoes C-terminal amidation via peptidylglycine α-amidating monooxygenase (PAM), essential for receptor binding [2] [3].
  • Unlike ghrelin (octanoylated at Ser³), obestatin requires no N-terminal acylation [7].

Table 1: Post-Translational Processing of Preproghrelin

PrecursorCleavage ProductModificationsBiological Significance
Preproghrelin (117 aa)Signal peptide (23 aa)NoneEnables intracellular trafficking
Proghrelin (94 aa)Ghrelin (28 aa)Ser³ octanoylationBinds GHS-R; orexigenic effects
Proghrelin (94 aa)Obestatin (23 aa)C-terminal amidation (Gln²³)Binds GPR39; anorexigenic effects

Tissue-Specific Expression Patterns in Humans

GHRL expression is predominantly gastric but extends to multiple metabolic and reproductive tissues:

  • Gastrointestinal Tract: Highest expression occurs in gastric fundus mucosal X/A-like cells, with lower levels in the jejunum and ileum [3] [4]. Obestatin colocalizes with ghrelin in these cells but exhibits distinct secretory dynamics [7].
  • Pancreas: β-cells express obestatin, modulating insulin secretion and β-cell survival [5] [10].
  • Adipose Tissue: White adipocytes synthesize obestatin, where it influences adipogenesis and lipolysis via ERK1/2 signaling [3] [6].
  • Other Sites: Detectable in testes, prostate, seminal vesicles, and mammary epithelium, suggesting roles in reproduction and lactation [5] [10].

Evolutionary Conservation of the Ghrelin-Obestatin Gene Locus

The GHRL locus exhibits remarkable conservation across vertebrates, indicating functional importance:

  • Sequence Homology: Obestatin’s 23-aa sequence is 100% conserved in primates and rodents. Fish and avian orthologs retain >85% homology, particularly in residues 11–23 [4] [8].
  • Genomic Architecture: The 4-exon/3-intron structure (exon 4 encodes obestatin) is preserved from teleosts to mammals. Exon boundaries align with functional domains: exon 1 (5’ UTR), exon 2 (ghrelin), exons 3–4 (obestatin) [4] [8].
  • Regulatory Elements: Promoter regions contain conserved cis-elements (e.g., CREB, SP1 sites) governing tissue-specific expression [5] [7].

Transcriptional Regulation and Alternative Splicing Mechanisms

GHRL expression and isoform diversity are modulated by transcriptional and post-transcriptional mechanisms:

  • Promoter Regulation: Gastric GHRL transcription is activated by fasting via CREB and inhibited by insulin/PI3K signaling [5] [9].
  • Alternative Splicing: Eleven human GHRL splice variants generate proteoform diversity:
  • Full-Length Variants (1, 8, 9, 11, 12): Encode both ghrelin-28 and obestatin [5] [8].
  • Exon-Skipping Variants (2, 10): Exclude exon 2’s 5’ region, producing ghrelin-27 + obestatin [4] [8].
  • Truncated Variants (3, 4, 5): Lack exons 1–2, yielding C-terminal peptides excluding obestatin [5] [8].
  • Intron-Retaining Variants (in1-ghrelin): Incorporate intron 1, encoding minighrelin (13 aa) without obestatin [8].

Table 2: Major Human GHRL Splice Variants and Functional Peptides

VariantExon CompositionEncoded PeptidesExpression Sites
1 (Canonical)Exons 1–4Ghrelin-28 + ObestatinStomach, pancreas
2, 10Exon 1 + partial exon 2 + exons 3–4Ghrelin-27 + ObestatinIntestine, adipose tissue
3, 4, 5Exon 3–4 (exons 1–2 skipped)C-terminal fragments (no obestatin)Testes, prostate
in1-ghrelinExon 1 + intron 1 + exon 2Minighrelin (no obestatin)Stomach, liver
  • Splicing Modulators: Insulin resistance downregulates splicing factors (e.g., SFRS10), altering GHRL isoform ratios in obesity [9]. Polymorphisms (e.g., rs4684677 in exon 4) further influence splicing efficiency and obestatin function [5].

All compound names mentioned: Obestatin, Preproghrelin, Ghrelin, Minighrelin

Properties

Product Name

Obestatin(human)

IUPAC Name

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C116H176N32O33

Molecular Weight

2546.8 g/mol

InChI

InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160)/t61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-,95-/m0/s1

InChI Key

IXQOGPZNKNSCJR-QQDMDDJXSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.